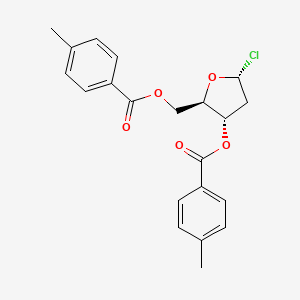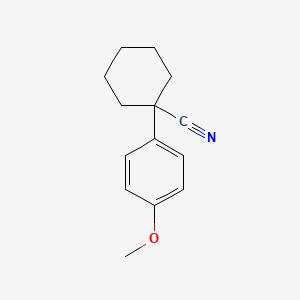
N-butyl-2-méthoxyaniline
Vue d'ensemble
Description
N-BUTYL-N-(2-METHOXYPHENYL)AMINE: is an organic compound with the molecular formula C11H17NO It is a derivative of benzenamine, where the amino group is substituted with a butyl group and a methoxy group at the ortho position
Applications De Recherche Scientifique
Chemistry: N-BUTYL-N-(2-METHOXYPHENYL)AMINE is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It serves as a model compound to investigate the interactions of aromatic amines with enzymes and receptors.
Medicine: N-BUTYL-N-(2-METHOXYPHENYL)AMINE has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized as a stabilizer in the manufacturing of rubber and plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of N-BUTYL-N-(2-METHOXYPHENYL)AMINE can be achieved through electrophilic aromatic substitution.
Reductive Amination: Another method involves the reductive amination of 2-methoxybenzaldehyde with butylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield N-BUTYL-N-(2-METHOXYPHENYL)AMINE.
Industrial Production Methods: Industrial production of N-BUTYL-N-(2-METHOXYPHENYL)AMINE typically involves large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-BUTYL-N-(2-METHOXYPHENYL)AMINE can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary amines
Substitution: Substituted aniline derivatives
Mécanisme D'action
The mechanism of action of N-BUTYL-N-(2-METHOXYPHENYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. The methoxy and butyl groups influence the compound’s binding affinity and specificity towards these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Benzenamine, 2-methoxy-: Also known as o-anisidine, this compound lacks the butyl group present in N-BUTYL-N-(2-METHOXYPHENYL)AMINE. It is used in the synthesis of dyes and pigments.
Benzenamine, N-butyl-: This compound lacks the methoxy group and is used as an intermediate in organic synthesis.
Benzenamine, N,N-dimethyl-2-methoxy-: This compound has two methyl groups instead of a butyl group and is used in the production of pharmaceuticals and agrochemicals.
Uniqueness: N-BUTYL-N-(2-METHOXYPHENYL)AMINE is unique due to the presence of both the butyl and methoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable in various applications.
Propriétés
IUPAC Name |
N-butyl-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBGDUZWAJNQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215846 | |
| Record name | Benzenamine, N-butyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65570-20-9 | |
| Record name | N-Butyl-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65570-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-butyl-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065570209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-butyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

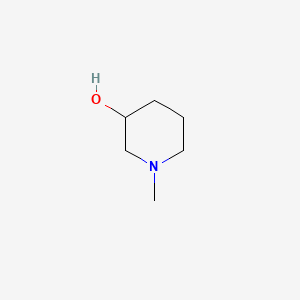

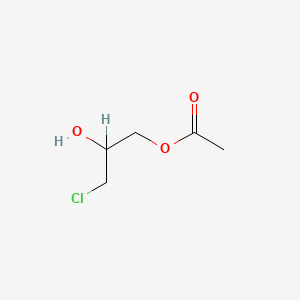
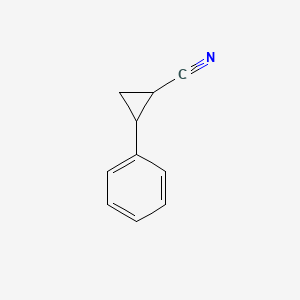
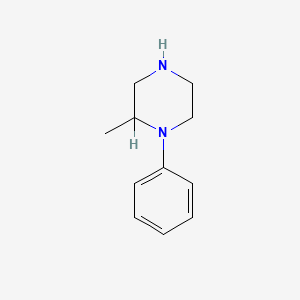
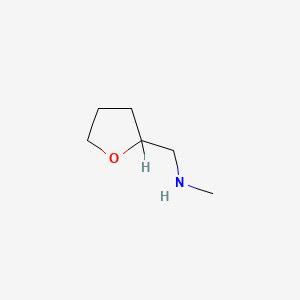
![2-[(2-Methylpropoxy)methyl]oxirane](/img/structure/B1294520.png)
![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)
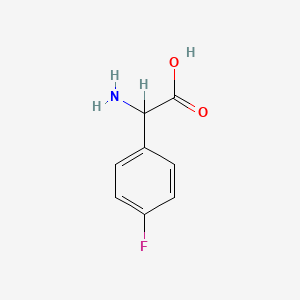
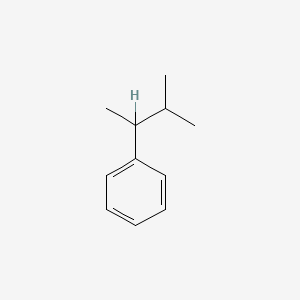
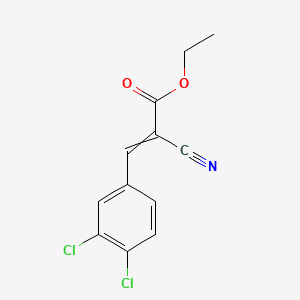
![Octahydro-1h-cyclopenta[b]pyridine](/img/structure/B1294527.png)
